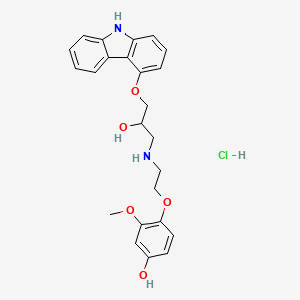![molecular formula C14H12N2O3 B13857667 2-[(tetrahydro-3-methyl-2,4,6-trioxo-1(2H)-pyrimidinyl)methyl]benzonitrile; 2-((3-Methyl-2,4,6-trioxotetrahydropyrimidin-1(2H)-yl)methyl)benzonitrile](/img/structure/B13857667.png)
2-[(tetrahydro-3-methyl-2,4,6-trioxo-1(2H)-pyrimidinyl)methyl]benzonitrile; 2-((3-Methyl-2,4,6-trioxotetrahydropyrimidin-1(2H)-yl)methyl)benzonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Alogliptin-1-oxo-1-de(piperidin-3-amine) is a derivative of alogliptin, a dipeptidyl peptidase-4 (DPP-4) inhibitor used primarily in the treatment of type 2 diabetes mellitus. This compound is known for its ability to regulate blood sugar levels by increasing the amount of insulin produced by the body .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Alogliptin-1-oxo-1-de(piperidin-3-amine) involves multiple steps, starting from the basic structure of alogliptinSpecific reaction conditions, such as temperature, pressure, and the use of catalysts, are crucial for the successful synthesis of this compound .
Industrial Production Methods
Industrial production of Alogliptin-1-oxo-1-de(piperidin-3-amine) follows a similar synthetic route but on a larger scale. The process is optimized for efficiency and yield, often involving automated systems and stringent quality control measures to ensure the purity and consistency of the final product .
Chemical Reactions Analysis
Types of Reactions
Alogliptin-1-oxo-1-de(piperidin-3-amine) undergoes various chemical reactions, including:
Oxidation: Introduction of oxygen atoms into the molecule.
Reduction: Removal of oxygen atoms or addition of hydrogen atoms.
Substitution: Replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. Reaction conditions such as temperature, pH, and solvent choice are critical for achieving the desired outcomes .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction could produce alcohols or amines .
Scientific Research Applications
Alogliptin-1-oxo-1-de(piperidin-3-amine) has a wide range of scientific research applications:
Chemistry: Used as a reference material in analytical chemistry and for studying reaction mechanisms.
Biology: Investigated for its effects on cellular processes and enzyme inhibition.
Medicine: Explored for its potential therapeutic benefits in treating metabolic disorders and other diseases.
Industry: Utilized in the development of new pharmaceuticals and as a standard in quality control processes
Mechanism of Action
Alogliptin-1-oxo-1-de(piperidin-3-amine) exerts its effects by inhibiting the enzyme dipeptidyl peptidase-4 (DPP-4). This inhibition prevents the degradation of incretins, such as glucose-dependent insulinotropic polypeptide (GIP) and glucagon-like peptide-1 (GLP-1), leading to increased levels of these hormones in the blood. The result is improved glycemic control through enhanced insulin secretion and reduced glucagon release .
Comparison with Similar Compounds
Similar Compounds
Sitagliptin: Another DPP-4 inhibitor used for glycemic control in type 2 diabetes.
Saxagliptin: Similar to sitagliptin, with slight differences in its chemical structure and pharmacokinetics.
Linagliptin: Known for its high selectivity for DPP-4 and minimal renal excretion.
Uniqueness
Alogliptin-1-oxo-1-de(piperidin-3-amine) is unique due to its specific structural modifications, which may confer distinct pharmacological properties and therapeutic benefits.
Properties
Molecular Formula |
C14H12N2O3 |
|---|---|
Molecular Weight |
256.26 g/mol |
IUPAC Name |
2-[(1-methyl-2,4,6-trioxopiperidin-3-yl)methyl]benzonitrile |
InChI |
InChI=1S/C14H12N2O3/c1-16-13(18)7-12(17)11(14(16)19)6-9-4-2-3-5-10(9)8-15/h2-5,11H,6-7H2,1H3 |
InChI Key |
QYGXGHRGVPWEHU-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(=O)CC(=O)C(C1=O)CC2=CC=CC=C2C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![sodium;(2S)-1-[(2S)-6-amino-2-[[(1S)-1-carboxy-3-(2,3,4,5,6-pentadeuteriophenyl)propyl]amino]hexanoyl]pyrrolidine-2-carboxylate](/img/structure/B13857594.png)
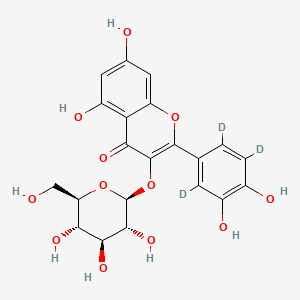
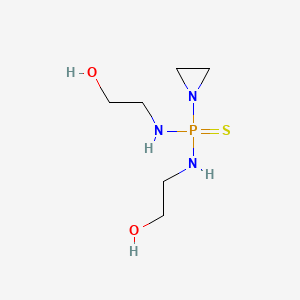
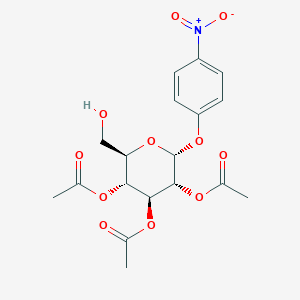
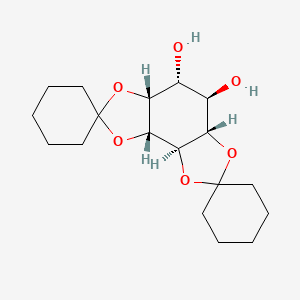

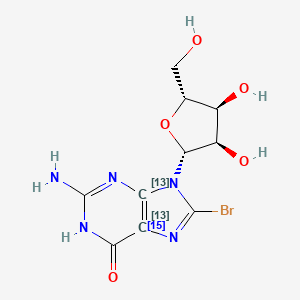
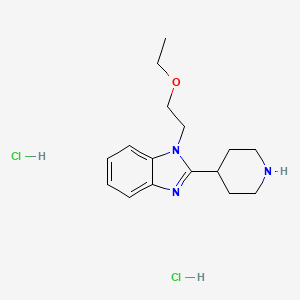
![4-Bromo-2,2-dimethyl-3a,5a,6a,6b-tetrahydrooxireno[2,3-g][1,3]benzodioxole](/img/structure/B13857650.png)



